molecular formula C10H12Br2S B6286985 (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane CAS No. 2624416-86-8

(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane

Cat. No.: B6286985
CAS No.: 2624416-86-8
M. Wt: 324.08 g/mol
InChI Key: IFNDJMDNSDNHAL-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane ( 2624416-86-8) is an organosulfur compound with the molecular formula C10H12Br2S and a molecular weight of 324.08 g/mol . This chemical features a substituted benzene ring with bromine atoms at the 2 and 6 positions, an isopropyl group at the 4 position, and a methylsulfane functional group. As a building block in organic synthesis, this compound's structure offers multiple sites for further chemical modification. The bromine substituents can undergo various metal-catalyzed cross-coupling reactions, such as Nickel-catalyzed transformations, which are valuable for creating complex biaryl structures or for functionalizing the aromatic ring system . The isopropyl and methylsulfane groups may influence the compound's electronic properties and steric profile, which can be critical in materials science research and in the development of novel chemical entities. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-methylsulfanyl-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2S/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDJMDNSDNHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane

Strategies for Carbon-Sulfur Bond Formation in Aryl Sulfanes

The introduction of a methylthio group onto the 2,6-dibromo-4-isopropylphenyl scaffold is the final and most challenging step in the synthesis. The high steric hindrance imposed by the two ortho-bromine atoms and the electron-rich nature of the aromatic ring dictate the choice of method for carbon-sulfur bond formation. Two primary strategies are considered: nucleophilic thiolation of a suitable haloarene precursor and electrophilic methylthiolation of the activated aromatic ring.

Nucleophilic Thiolation of Haloarenes

Nucleophilic aromatic substitution (SNAr) with a thiolating agent is a common method for the synthesis of aryl sulfides. However, this pathway is generally more effective for aryl halides bearing electron-withdrawing groups, which are absent in the proposed precursors for (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane.

A more viable approach involves transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium- and copper-based catalytic systems are widely employed for the formation of C-S bonds. nih.gov In a potential synthetic route, a precursor such as 2,6-dibromo-4-isopropylanisole could be further halogenated at a different position to provide a reactive site for coupling. However, a more direct approach would be the coupling of a thiolate with the existing aryl bromides, although the steric hindrance presents a significant challenge. beilstein-journals.org

Catalyst SystemThiol SourceReaction ConditionsAdvantagesPotential Challenges
Palladium-based (e.g., Pd(OAc)₂, ligands)Methanethiol or its saltsInert atmosphere, elevated temperaturesHigh efficiency for a range of aryl halidesCatalyst poisoning by sulfur compounds, steric hindrance
Copper-based (e.g., CuI, ligands)Methanethiol or its saltsOften requires stoichiometric amounts of copper, high temperaturesCost-effective, effective for some sterically hindered substratesReaction sensitivity, potential for side reactions

Table 1: Comparison of Catalyst Systems for Nucleophilic Thiolation

Electrophilic Methylthiolation Approaches via Methyl Sulfanyl Sources

Given the electron-rich nature of the 2,6-dibromo-4-isopropylanisole precursor, electrophilic aromatic substitution presents a plausible route for the introduction of the methylthio group. This approach involves the reaction of the aromatic ring with a reagent that can deliver an electrophilic "CH₃S⁺" species.

Various electrophilic methylthiolating reagents have been developed. rsc.org These reagents are designed to be reactive towards electron-rich aromatic systems. The choice of reagent and reaction conditions is crucial to overcome the steric hindrance from the ortho-bromo substituents.

ReagentActivating AgentTypical SolventsKey Features
Dimethyl disulfide (DMDS)Lewis or Brønsted acidsChlorinated solvents, nitroalkanesReadily available, requires activation
N-(Methylthio)phthalimideLewis acidsAprotic solventsSolid, stable reagent
Methylsulfenyl chloride (CH₃SCl)Generated in situAprotic solventsHighly reactive

Table 2: Common Electrophilic Methylthiolating Reagents

An alternative pathway to introduce the sulfur functionality is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis and methylation would yield the desired aryl methyl sulfane. This multi-step approach can be effective for sterically hindered phenols. organic-chemistry.org

Regioselective Bromination Techniques for Aromatic Rings

The introduction of two bromine atoms specifically at the positions ortho to the eventual methylthio group is a critical step that relies on the directing effects of the substituents already present on the aromatic ring. A common strategy involves the bromination of a 4-isopropylphenol (B134273) precursor.

Direct Halogenation Protocols

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. With the para position occupied by the isopropyl group, bromination is directed to the two ortho positions.

Direct bromination of 4-isopropylphenol with elemental bromine (Br₂) can lead to the desired 2,6-dibromo-4-isopropylphenol. However, the high reactivity of bromine can sometimes result in over-bromination or the formation of side products. The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve the desired dibromination selectively.

N-Bromosuccinimide (NBS) is another effective brominating agent for phenols. chemicalbook.com It is often used under milder conditions compared to elemental bromine and can offer better regioselectivity.

Brominating AgentSolventCatalystOutcome
Bromine (Br₂)Acetic acid, CCl₄, CH₂Cl₂Often not required due to the activated ringCan lead to mono- and di-bromination; over-bromination is a risk.
N-Bromosuccinimide (NBS)CH₂Cl₂, CH₃CNOften not requiredGenerally provides good yields of ortho-brominated phenols. chemicalbook.com

Table 3: Reagents for Direct Bromination of 4-Isopropylphenol

Precursor-Mediated Bromination Approaches

While direct bromination of 4-isopropylphenol is the most straightforward approach, alternative strategies could involve the bromination of a precursor where a different functional group directs the halogenation. For instance, if the synthesis started from a different substituted benzene (B151609), the directing effects of those groups would determine the position of bromination. However, given the strong directing effect of the hydroxyl group in 4-isopropylphenol, this remains the most logical precursor for achieving the desired 2,6-dibromo substitution pattern. The synthesis of 2,6-dibromophenol (B46663) from phenol using N-bromosuccinimide is a well-established procedure that supports the feasibility of this transformation. chemicalbook.com

Introduction of Isopropyl Moiety via Friedel-Crafts Alkylation or Related Methods

The synthesis of the this compound framework begins with the introduction of the isopropyl group onto the aromatic ring. The Friedel-Crafts alkylation is the classic method for this transformation. nih.gov

Phenol can be directly alkylated with propylene (B89431) or an isopropyl alcohol in the presence of an acid catalyst to yield a mixture of isopropylphenols. wikipedia.orgsemanticscholar.org The reaction conditions can be optimized to favor the formation of the para-substituted product, 4-isopropylphenol, which is the key starting material for the subsequent bromination step.

Alkylating AgentCatalystTemperatureKey Outcome
PropyleneSolid acid catalysts (e.g., zeolites), Brønsted acidsVaries with catalystCan produce a mixture of ortho- and para-isomers. wikipedia.org
Isopropyl alcoholAcid resins, Brønsted acidsElevated temperaturesA greener alternative to alkyl halides. semanticscholar.org
2-ChloropropaneLewis acids (e.g., AlCl₃)Low temperaturesClassic Friedel-Crafts conditions. youtube.com

Table 4: Methods for the Isopropylation of Phenol

The formation of 4-isopropylphenol is a well-established industrial process, making it a readily available starting material for the synthesis of this compound. wikipedia.org

Sequential and Convergent Synthesis Routes to this compound

The synthesis of the sterically hindered aryl sulfane, this compound, can be approached through both sequential and convergent strategies. These routes involve the formation of the core aromatic structure followed by the introduction of the methylthio group, or the coupling of pre-functionalized fragments.

A plausible sequential synthesis would commence from a readily available starting material such as 4-isopropylaniline (B126951) or 4-isopropylphenol. The synthesis would involve the ortho-dibromination of the aromatic ring, followed by the introduction of the sulfur functionality and subsequent methylation.

One potential sequential route begins with 4-isopropylphenol. This starting material can be dibrominated at the positions ortho to the hydroxyl group to yield 2,6-dibromo-4-isopropylphenol. The conversion of the phenolic hydroxyl group to a thiol can be achieved via the Newman-Kwart rearrangement. thieme-connect.comwikipedia.orgchem-station.comjk-sci.comorganic-chemistry.org This two-step process involves the reaction of the phenol with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. thieme-connect.comwikipedia.orgchem-station.comjk-sci.comorganic-chemistry.org Subsequent hydrolysis yields the corresponding 2,6-dibromo-4-isopropylthiophenol. The final step is the S-methylation of the thiophenol, which can be accomplished using various methylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. thieme-connect.com Given the steric hindrance around the sulfur atom, this methylation step might require carefully optimized conditions. thieme-connect.com

Interactive Data Table: Representative Examples of the Newman-Kwart Rearrangement
Starting PhenolO-Aryl Thiocarbamate IntermediateRearrangement ConditionsS-Aryl Thiocarbamate ProductYield (%)Reference
PhenolO-Phenyl dimethylthiocarbamate250-300 °C, neatS-Phenyl dimethylthiocarbamateHigh wikipedia.org
4-NitrophenolO-(4-Nitrophenyl) dimethylthiocarbamateLower temp. than phenolS-(4-Nitrophenyl) dimethylthiocarbamateHigh chem-station.com

Another sequential approach could start from 2,6-dibromo-4-isopropylaniline (B1295397), which is commercially available. fishersci.cathermofisher.comscbt.com The amino group can be converted to a diazonium salt, which can then be transformed into the corresponding thiol through reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate followed by hydrolysis. byjus.comresearchgate.net The resulting thiophenol would then be methylated as previously described.

Convergent synthesis routes offer an alternative by coupling an aryl halide with a methylthio-containing reagent. A key precursor for this approach would be 1,2,3-tribromo-5-isopropylbenzene (B14780704) or a related halogenated derivative. Palladium- or copper-catalyzed cross-coupling reactions are standard methods for the formation of C-S bonds. thieme-connect.deorganic-chemistry.orgnih.gov For instance, the reaction of a di-ortho-substituted aryl halide with sodium thiomethoxide or by using a catalyst system tolerant to sterically hindered substrates could provide the target compound. dicp.ac.cnresearchgate.net The significant steric hindrance from the two ortho-bromo substituents may necessitate the use of specialized ligands and potentially higher reaction temperatures or microwave irradiation to achieve reasonable yields. researchgate.netacs.orgorganic-chemistry.orgresearchgate.net

Interactive Data Table: Examples of Metal-Catalyzed Methylthiolation of Aryl Halides
Aryl HalideSulfur SourceCatalyst/LigandSolventConditionsProductYield (%)Reference
IodobenzeneDimethyl disulfideCuIWater100 °CThioanisole (B89551)Good organic-chemistry.org
4-IodotolueneDimethyl disulfideCuIWater100 °C4-Methylthioanisole85 organic-chemistry.org
Aryl IodideDMSOCuIN/AHigh TempAryl methyl sulfide (B99878)Varies daneshyari.comrsc.org

Green Chemistry Approaches and Sustainable Synthesis of Aryl Sulfane Scaffolds

In line with the principles of green chemistry, several sustainable methodologies can be envisioned for the synthesis of this compound and related aryl sulfane scaffolds. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant green strategy involves the use of catalytic systems to replace stoichiometric reagents. As mentioned in the convergent synthesis, palladium- and copper-catalyzed cross-coupling reactions are pivotal. thieme-connect.deorganic-chemistry.orgnih.gov The development of highly active catalysts allows for lower catalyst loadings and milder reaction conditions, which contributes to a more sustainable process. For sterically hindered substrates, microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields, thereby reducing energy consumption and reaction times. researchgate.netacs.orgorganic-chemistry.orgresearchgate.net

The use of alternative, less hazardous reagents is another cornerstone of green synthesis. Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and a methylthiolating agent in copper-mediated reactions with aryl halides, offering an alternative to volatile and malodorous thiols or dimethyl disulfide. daneshyari.comrsc.orgnih.govresearchgate.netmdpi.comresearchgate.net This approach can be highly atom-economical.

Furthermore, the development of thiol-free synthetic routes is of great interest to avoid the handling of toxic and easily oxidized thiols. One such method involves the use of sulfonyl hydrazides as aryl thiol surrogates in microwave-assisted, copper-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org

The choice of solvent also plays a crucial role in the environmental impact of a synthesis. Performing reactions in water or other environmentally benign solvents is a key aspect of green chemistry. organic-chemistry.orgchu.edu.cn For example, copper-catalyzed couplings of aryl iodides with dimethyl disulfide have been successfully carried out in water. organic-chemistry.org

Finally, one-pot, multi-component reactions represent an ideal green synthetic strategy by minimizing purification steps and reducing solvent waste. nih.gov A one-pot synthesis of aryl methyl sulfides from aryl halides can be achieved through photoinduced reactions with thiourea, followed by in-situ methylation. researchgate.net

Interactive Data Table: Comparison of Green Synthesis Parameters for Aryl Sulfanes
MethodKey Green FeatureCatalystSolventEnergy SourceReference
Microwave-assisted C-S couplingReduced reaction time, energy efficiencyCuI2-PropanolMicrowave researchgate.netresearchgate.net
Methylthiolation with DMSOUse of a less hazardous reagent, atom economyCu(II) saltsDMSOConventional heating daneshyari.comrsc.orgnih.gov
Sulfonyl hydrazides as thiol surrogatesAvoidance of volatile thiolsCuI[DBU][HOAc]Microwave organic-chemistry.org
C-S coupling in waterUse of an environmentally benign solventCuIWaterConventional heating organic-chemistry.org

Mechanistic Investigations of Reactions Involving 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane

Reaction Pathways of Electrophilic Aromatic Substitution on the Dibrominated Isopropylphenyl Core

Electrophilic Aromatic Substitution (EAS) on the (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane core is dictated by the combined directing effects of the four substituents on the benzene (B151609) ring. The positions available for substitution are C3 and C5. The directing influence of each substituent must be considered to predict the regiochemical outcome.

-SCH₃ (methylthio) group: This group is activating and an ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com

-CH(CH₃)₂ (isopropyl) group: As an alkyl group, it is weakly activating and an ortho, para-director through an inductive effect. youtube.com

-Br (bromo) groups: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of resonance participation by their lone pairs. organicchemistrytutor.com

In the target molecule, the para position relative to the methylthio group is occupied by the isopropyl group, and the ortho positions are blocked by bromine atoms. Similarly, the key directing positions for the isopropyl group are occupied. The two bromine atoms direct to their respective ortho and para positions, which are also already substituted.

Table 1: Predicted Regioselectivity for EAS on a Substituted Benzene Ring
SubstituentElectronic EffectDirecting EffectInfluence on this compound
-SCH₃Activating (+M > -I)Ortho, ParaActivates ring; directs toward occupied positions.
-CH(CH₃)₂Activating (+I)Ortho, ParaWeakly activates ring; directs toward occupied positions.
-BrDeactivating (-I > +M)Ortho, ParaDeactivates ring; directs toward occupied positions.

Nucleophilic Attack and Substitution at the Aryl Bromine Centers

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). libretexts.org The aromatic ring of this compound is substituted with electron-donating (isopropyl, methylthio) or weakly deactivating (bromo) groups, making it electron-rich. Consequently, a classical SₙAr mechanism involving the formation of a Meisenheimer complex is highly unfavorable. libretexts.orgnih.gov

Furthermore, the bromine atoms at the C2 and C6 positions are sterically hindered by the adjacent methylsulfane and isopropyl groups, which would impede the approach of a nucleophile. nih.gov Therefore, direct displacement of the bromine atoms by common nucleophiles under standard SₙAr conditions is not a viable reaction pathway. Alternative mechanisms, such as those catalyzed by transition metals (discussed in section 3.4), are required to achieve substitution at these positions.

Oxidation States and Reactivity of the Methylsulfane Moiety

The sulfur atom of the methylsulfane group is nucleophilic and readily undergoes oxidation. The oxidation typically proceeds in two stages: first to the corresponding sulfoxide (B87167) and then, under more forcing conditions, to the sulfone. epa.govresearchgate.net

Sulfide (B99878) to Sulfoxide: This oxidation can be achieved with a variety of reagents, such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst. researchgate.netrsc.org The reaction is generally selective, and it is often possible to stop the reaction at the sulfoxide stage. researchgate.net

Sulfoxide to Sulfone: Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or prolonged reaction times. epa.gov

The electronic nature of the aryl ring influences the rate of oxidation. Electron-donating groups on the ring increase the nucleophilicity of the sulfur atom, facilitating oxidation. A Hammett analysis for the oxidation of substituted thioanisoles yields a negative ρ value, indicating an electron-deficient transition state where the sulfur atom develops a partial positive charge. nih.gov

Table 2: Oxidation Products of Aryl Methyl Sulfides
ReactantOxidizing AgentPrimary ProductSecondary Product
Aryl Methyl SulfideH₂O₂ (1 equiv)Aryl Methyl SulfoxideAryl Methyl Sulfone (minor)
Aryl Methyl SulfideH₂O₂ (excess)Aryl Methyl Sulfone-
Aryl Methyl SulfoxideH₂O₂Aryl Methyl Sulfone-

The lone pair of electrons on the sulfur atom allows the methylsulfane group to act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. nih.gov For example, reaction with methyl iodide would yield (2,6-Dibromo-4-isopropylphenyl)dimethylsulfonium iodide.

Sulfonium salts are versatile intermediates in organic synthesis. nih.gov

Leaving Group Ability: The dialkylsulfide group is an excellent leaving group, making sulfonium salts effective electrophiles in coupling reactions. nih.gov

Pummerer Reaction: If the corresponding sulfoxide is activated (e.g., with acetic anhydride), it can form a sulfonium intermediate that, upon deprotonation of the methyl group, can undergo a Pummerer rearrangement to form an α-substituted sulfide. acs.org

Radical Precursors: Sulfonium salts can be reduced via single-electron transfer to generate alkyl radicals, which can participate in further transformations. rwth-aachen.de

While polar reactions dominate the chemistry of the methylsulfane moiety, radical pathways are also possible. The sulfur-carbon bond can undergo homolytic cleavage under specific conditions, such as photolysis or in the presence of radical initiators. nih.gov For instance, visible-light photoredox catalysis can initiate the formation of arylthio radicals from aryl sulfides or disulfides, which can then engage in C-S bond-forming reactions. beilstein-journals.orgsemanticscholar.org Intramolecular radical displacement reactions involving aryl sulfides have also been described, where a carbon-centered radical adds to the sulfide-substituted aromatic ring. rsc.org Such pathways could potentially be initiated on the isopropyl group of this compound, leading to complex cyclization products.

Role of this compound in Cross-Coupling Reactions

The two aryl bromine atoms in this compound make it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. thieme-connect.comyoutube.com These reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the C2 and C6 positions.

A key challenge and opportunity in the cross-coupling of dihalogenated arenes is controlling the site-selectivity. nih.govacs.org It is often possible to achieve selective mono-substitution or controlled double substitution by tuning reaction conditions such as the catalyst, ligands, base, and temperature. thieme-connect.comnih.gov

In the case of this compound, the two bromine atoms are chemically equivalent. However, steric hindrance from the adjacent bulky groups could influence the relative rates of the first and second coupling reactions. For example, after the first substitution, the increased steric bulk might hinder the second coupling, allowing for the isolation of the mono-substituted product. Studies on similarly substituted 2,6-dibromoanilines have shown that double Suzuki couplings can proceed efficiently. researchgate.netresearchgate.net

Table 3: Representative Suzuki Cross-Coupling of 2,6-Dibromoanilines with Arylboronic Acids
Arylboronic AcidCatalyst SystemProduct Yield (%)Reference
4-Methylphenylboronic acidPd(OAc)₂ / aq. DMF96 researchgate.net
4-Methoxyphenylboronic acidPd(OAc)₂ / aq. DMF62 researchgate.net
4-Fluorophenylboronic acidPd(OAc)₂ / aq. DMF95 researchgate.net

Protonation and Methylation Reactivity of the Sulfur Atom and Aromatic Ring

The sulfur atom in the methylsulfane group is a site of Lewis basicity. It can be protonated by strong acids to form a sulfonium ion. figshare.com Studies on thioanisole (B89551) and its derivatives have shown that protonation is a complex equilibrium. While protonation on the sulfur atom occurs, protonation on the aromatic ring, particularly at electron-rich positions, is also observed, leading to the formation of Wheland intermediates. figshare.comtandfonline.com The exact site of protonation depends on the acid strength and the substitution pattern of the aromatic ring. nih.gov

Similarly, the sulfur atom can be methylated by electrophilic methylating agents like methyl triflate or Meerwein's salt. tandfonline.com This reaction is generally specific to the sulfur atom, yielding a stable sulfonium salt. researchgate.net This contrasts with protonation, where ring attack is a competing pathway. The resulting sulfonium salt can then undergo displacement reactions, for instance, an isotopic exchange where the methyl group is displaced by a trideuteromethyl group. researchgate.net

Computational and Theoretical Chemistry Studies of 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No published data is available.

Density Functional Theory (DFT) Analysis of Reaction Intermediates and Transition States

No published data is available.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

No published data is available.

Elucidation of Non-Covalent Interactions and Molecular Recognition Phenomena

No published data is available.

Modeling of Spectroscopic Signatures for Advanced Structural Elucidation

No published data is available.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane and Its Derivatives

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a powerful tool for probing the electronic structure of aromatic compounds. The absorption of UV-Vis radiation by a molecule induces transitions of electrons from lower to higher energy molecular orbitals. The wavelength (λmax) and intensity (molar absorptivity, ε) of these absorptions are highly sensitive to the extent of conjugation and the nature of substituents on the aromatic ring.

For a substituted thioanisole (B89551) like (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring. The methylthio (-SCH3) group, acting as an auxochrome, can engage in conjugation with the aromatic π-system through its lone pair of electrons. This interaction typically results in a bathochromic (red) shift of the primary and secondary benzene absorption bands (the E and B bands, respectively) compared to unsubstituted benzene.

However, the presence of two bulky bromine atoms in the ortho positions to the methylthio group introduces significant steric hindrance. This steric strain is likely to force the methylthio group out of the plane of the benzene ring, thereby disrupting the p-π conjugation. This disruption would lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity of the absorption bands compared to a planar thioanisole analogue. The isopropyl group at the para position, being an alkyl group, would have a minor bathochromic effect due to hyperconjugation.

The interplay of these electronic and steric effects makes the precise prediction of λmax values challenging without experimental data. However, a comparative analysis with structurally similar compounds would be insightful. The electronic transitions would be further influenced by the solvent polarity.

Table 1: Expected Influence of Substituents on the UV-Vis Spectrum of the Parent Phenyl Methyl Sulfane

SubstituentPositionExpected Electronic EffectExpected Steric Effect on -SCH3 ConjugationAnticipated Impact on λmax
Methylthio (-SCH3)1Auxochrome, p-π conjugation-Bathochromic shift
Bromo (-Br)2, 6Inductive withdrawal, weak auxochromeSignificant steric hindrance, reduces planarityHypsochromic shift due to reduced conjugation
Isopropyl (-C3H7)4Weak inductive donation, hyperconjugationMinimalMinor bathochromic shift

X-ray Diffraction Studies for Molecular Geometries and Packing Arrangements of Synthesized Derivatives

In derivatives of this compound, it is anticipated that the C-S bond of the methylsulfane group would be forced into a non-planar conformation with respect to the benzene ring, similar to the effects observed in other sterically crowded systems. The dihedral angle between the plane of the aromatic ring and the plane defined by the C-S-C atoms would be a key structural parameter.

Table 2: Crystallographic Data for Structurally Analogous 2,6-Dibromo-4-alkylphenyl Compounds

CompoundFormulaCrystal SystemSpace GroupKey Geometric FeaturesRef.
2,6-Dibromo-4-methylbenzonitrileC8H5Br2NOrthorhombicCmc2₁Nearly planar molecule; packing dominated by tetrameric Br···Br contacts. nih.gov
2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoateC16H10Br2O3MonoclinicP2₁/cThe dihedral angle between the two aromatic rings is 78.0 (7)°. nih.gov

The data from these analogues suggest that derivatives of this compound would likely exhibit significant torsion angles due to steric strain and that intermolecular halogen interactions could be a key feature in their solid-state structures.

Chemical Transformations and Derivative Synthesis from 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane

Functionalization of the Aryl Bromine Atoms via Metal-Catalyzed Coupling Reactions

The two bromine atoms on the aromatic ring are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. researchgate.netnih.gov For (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane, a stepwise, selective coupling can be anticipated due to the sterically hindered environment of the bromine atoms. The reaction with one equivalent of a boronic acid would likely yield the mono-arylated product, with the second coupling requiring more forcing conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki coupling, this method can be used to introduce aryl, vinyl, or alkyl groups at the positions of the bromine atoms. The toxicity of organotin reagents is a significant drawback, although the reaction's versatility keeps it relevant. organic-chemistry.orglibretexts.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This transformation allows for the introduction of vinyl groups, creating stilbene-like structures from the dibromo starting material. The reaction's stereoselectivity typically favors the trans isomer. organic-chemistry.org

Table 1: Typical Conditions for Metal-Catalyzed Coupling of Aryl Dibromides
Coupling ReactionTypical CatalystCommon LigandsBaseSolventCoupling Partner
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DME/H₂OAryl/Vinyl Boronic Acids
StillePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃(Not always required)Toluene, THF, DMFOrganostannanes (R-SnBu₃)
HeckPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, TolueneAlkenes (e.g., Styrene, Acrylates)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as anilines and other nitrogen nucleophiles. By controlling the stoichiometry, it is possible to achieve either mono- or di-amination of the this compound core.

Buchwald-Hartwig Etherification: Analogous to the amination reaction, this method facilitates the formation of aryl ethers by coupling aryl halides with alcohols or phenols. This provides a direct route to synthesizing diaryl ethers or alkyl aryl ethers from the dibromo substrate. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the success of both amination and etherification reactions, especially with sterically hindered substrates.

Transformations Involving the Methylsulfane Group

The methylsulfane (-SCH₃) group offers another handle for chemical modification, primarily through oxidation at the sulfur atom or cleavage of the sulfur-methyl bond.

The sulfur atom in the methylsulfane group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These transformations significantly alter the electronic properties and steric profile of the molecule.

Sulfoxide Formation: Oxidation to the sulfoxide can be achieved using a single equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). Careful control of reaction conditions (temperature and stoichiometry) is necessary to prevent over-oxidation to the sulfone. researchgate.net

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄), Oxone (2KHSO₅·KHSO₄·K₂SO₄), or an excess of H₂O₂ are effective for this conversion. orgsyn.org Sulfones are highly stable functional groups that can act as hydrogen bond acceptors.

Table 2: Reagents for the Oxidation of Aryl Methyl Sulfides
Target Functional GroupOxidizing AgentTypical Conditions
SulfoxideH₂O₂ (1 equiv.)Acetic acid, room temp.
Sulfoxidem-CPBA (1 equiv.)CH₂Cl₂, 0°C to room temp.
SulfoneH₂O₂ (>2 equiv.)Acetic acid, reflux
SulfoneOxone®MeOH/H₂O, room temp.
SulfoneKMnO₄Acetic acid/H₂O, heat

Cleavage of the C(sp³)-S bond in aryl methyl sulfides is a challenging transformation that typically requires harsh conditions or specific activation. organic-chemistry.org Photolysis in the presence of an electron acceptor can induce C-S bond cleavage in the radical cations of related aryl sulfides, leading to the formation of arylsulfenyl radicals and carbocations. acs.orgacs.org More conventional chemical methods might involve reagents like N-fluorobenzenesulfonimide (NFSI), which has been shown to mediate the selective cleavage of the methyl C-S bond in aryl methylthioethers at elevated temperatures. organic-chemistry.org This cleavage would yield a thiol or disulfide derivative, opening up further avenues for functionalization.

Modifications of the Isopropyl Substituent

The isopropyl group is generally robust and unreactive under many synthetic conditions, including the metal-catalyzed coupling and sulfide (B99878) oxidation reactions described above. However, the benzylic carbon atom (the carbon attached to the aromatic ring) exhibits enhanced reactivity.

Under vigorous oxidative conditions, such as treatment with hot potassium permanganate or chromic acid, the entire isopropyl side-chain can be oxidized to a carboxylic acid group (-COOH). libretexts.orgopenstax.org This transformation proceeds via a mechanism involving attack at the benzylic C-H bond. openstax.org It is a powerful method for converting alkylbenzenes into benzoic acid derivatives. It is important to note that for this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. Since the isopropyl group fulfills this requirement, its oxidation is feasible, though it would likely require conditions that might also affect the methylsulfane group.

Alternatively, the benzylic C-H bond is susceptible to free radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would introduce a bromine atom at the benzylic position, creating an intermediate that can be used for subsequent nucleophilic substitution or elimination reactions.

Synthesis of Polycyclic Aromatic Compounds and Heterocycles Incorporating the (2,6-Dibromo-4-isopropylphenyl) Motif

The presence of two ortho-disposed bromine atoms on the phenyl ring of this compound provides reactive handles for the construction of fused ring systems through various cross-coupling and cyclization strategies. These transformations are pivotal in the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and heterocyclic frameworks, where the bulky 4-isopropylphenyl group can impart unique solubility and solid-state packing characteristics.

Transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for extending the aromatic system. While direct examples starting from this compound are not extensively documented in publicly available literature, the principles of these reactions on analogous dibromoarenes suggest a high potential for synthetic utility.

For instance, a theoretical double Suzuki-Miyaura coupling reaction with a suitable di-boronic acid could lead to the formation of a new six-membered ring, effectively creating a substituted dibenzo[,]thiophene derivative, assuming the thioether participates in the cyclization, or a more extended polycyclic aromatic system if it remains as a substituent. The steric hindrance imposed by the isopropyl group and the methylsulfane moiety would likely influence the reaction conditions required and the ultimate geometry of the resulting polycyclic structure.

Similarly, intramolecular Buchwald-Hartwig amination reactions, following an initial intermolecular coupling to introduce an amino group, could be envisioned as a route to nitrogen-containing heterocycles. The reaction would involve the palladium-catalyzed formation of a carbon-nitrogen bond between one of the bromine-bearing carbons and a suitably positioned nitrogen atom.

The following table outlines potential synthetic strategies for the elaboration of the (2,6-Dibromo-4-isopropylphenyl) motif into polycyclic and heterocyclic systems based on established organometallic methodologies.

Reaction TypePotential ReactantPotential Product ClassKey Features
Double Suzuki-Miyaura Coupling1,2-Benzenediboronic acidSubstituted Dibenzo[,]thiophene derivativeFormation of two new C-C bonds to create a fused aromatic ring.
Sequential Buchwald-Hartwig AminationAromatic diamineSubstituted Phenothiazine-like heterocycleStepwise formation of two C-N bonds to construct a nitrogen and sulfur-containing heterocycle.
Palladium-Catalyzed AnnulationAlkynesSubstituted Polycyclic Aromatic HydrocarbonFormation of a new carbocyclic ring through a cascade of C-C bond formations.

Table 1: Potential Strategies for Polycyclic and Heterocyclic Synthesis

Detailed research into the reactivity of this compound is necessary to optimize reaction conditions and fully explore the scope of these synthetic transformations.

Design and Synthesis of Advanced Molecular Scaffolds Bearing the Substituted Thioanisole (B89551) Unit

The unique electronic and steric properties of the this compound unit make it an attractive component for the design of advanced molecular scaffolds. Such scaffolds are foundational structures upon which further chemical complexity can be built, leading to materials with tailored properties for applications in fields such as materials science and medicinal chemistry.

The thioanisole moiety itself can act as a coordinating ligand for metal centers or be oxidized to the corresponding sulfoxide or sulfone, thereby modulating the electronic properties of the entire molecule. The bromine atoms serve as key points for derivatization, allowing for the attachment of this scaffold to other molecular entities or for its incorporation into larger macromolecular structures.

The design of molecular scaffolds often focuses on creating rigid frameworks with well-defined three-dimensional structures. The steric bulk of the isopropyl group in the 4-position of the phenyl ring can be strategically employed to control the conformation of the resulting scaffold and to create specific spatial arrangements of appended functional groups.

For example, the (2,6-Dibromo-4-isopropylphenyl)thioether motif could be incorporated as a "spoke" in a larger, hub-centered molecular design. By utilizing cross-coupling reactions at the bromine positions, this unit can be connected to a central core, leading to star-shaped molecules with a thioether functionality at the periphery.

The following table summarizes key considerations in the design and synthesis of advanced molecular scaffolds incorporating the substituted thioanisole unit.

Design FeatureSynthetic ApproachPotential Application
Rigid Core IntegrationDouble cross-coupling with a planar aromatic coreOrganic electronics, host-guest chemistry
Peripheral FunctionalizationMonofunctionalization followed by coupling to a dendrimerDrug delivery, catalysis
Conformational ControlExploitation of steric hindrance from the isopropyl groupChiral recognition, asymmetric catalysis

Table 2: Design and Synthesis of Advanced Molecular Scaffolds

The synthesis of these advanced molecular scaffolds would rely on a toolbox of modern organic reactions, including but not limited to, palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and functional group interconversions of the thioether moiety. The precise sequencing of these reactions would be critical in achieving the desired final architecture. Further research is warranted to fully realize the potential of this compound as a precursor to a new generation of functional molecular scaffolds.

Advanced Synthetic Applications of 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane in Organic Chemistry

Role as a Precursor in Complex Molecule Synthesis

Utilization in Ligand Design for Organometallic Catalysis

The design of ligands is crucial for the development of efficient organometallic catalysts. The (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane scaffold could theoretically be functionalized to create novel ligands. The steric and electronic properties of the substituted phenyl ring could influence the catalytic activity and selectivity of a metal center. However, there are no specific reports of ligands derived from this compound and their subsequent application in catalysis.

Building Block in Novel Synthetic Methodologies Development

New synthetic methodologies often rely on the unique reactivity of specific building blocks. While this compound possesses reactive sites that could be exploited in the development of new chemical transformations, the scientific literature does not currently contain studies that focus on this compound as a central element in the creation of new synthetic methods.

Construction of Architecturally Diverse Organic Frameworks

The development of materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) often utilizes rigid, functionalized building blocks. The dibromo-substituted isopropylphenyl structure could potentially be used to construct such frameworks. However, there is no available research detailing the use of this compound in the synthesis of these materials.

Development of Novel Reagents and Auxiliaries Based on the (2,6-Dibromo-4-isopropylphenyl)sulfane Scaffold

The core structure of this compound could serve as a scaffold for the development of new reagents or chiral auxiliaries. The functional groups present offer handles for further chemical modification. At present, the scientific literature does not describe the development of such novel chemical tools based on this specific compound.

Future Research Directions for 2,6 Dibromo 4 Isopropylphenyl Methyl Sulfane Chemistry

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

There is no available information on the synthesis, chiral or otherwise, of (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane. The development of asymmetric routes would first require the establishment of a viable synthetic pathway to the racemic compound.

Investigation of Photoredox Catalysis and Electrochemistry for Novel Transformations

No studies have been published detailing the electrochemical properties or photochemical reactivity of this compound. Such investigations would be contingent on the successful synthesis and characterization of the molecule.

Development of Sustainable Synthesis Strategies

The development of sustainable synthesis strategies for this compound cannot be addressed, as no synthesis methods of any kind have been reported.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Mechanistic studies, particularly those employing advanced techniques like ultrafast spectroscopy, are performed on known reactions. As there are no documented reactions involving this compound, this area of research is not applicable.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The potential for this compound to be used in supramolecular chemistry and self-assembly is unknown. This line of inquiry would necessitate prior knowledge of its molecular structure, intermolecular interactions, and synthetic accessibility.

High-Throughput Experimentation and Data Science in this compound Research

The application of high-throughput experimentation and data science would require an existing dataset or a defined set of experimental parameters to explore. Given the absence of any research on this compound, these methodologies cannot be applied.

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for detecting and quantifying (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane in biological samples?

  • Methodological Answer : Three primary approaches are validated for sulfane sulfur detection:

  • Cyanolysis : Reacts sulfane sulfur with cyanide under basic conditions to form thiocyanate, quantified via UV absorbance at 460 nm .
  • Reduction to H₂S : Treatment with reductants (e.g., DTT) converts sulfane sulfur to H₂S, measured via chromatography or monobromobimane trapping .
  • Fluorescent Probes : Probes like SSP2 enable non-destructive detection via sulfane sulfur-mediated cyclization, producing fluorescence signals .
    • Validation : Cross-validate results using at least two methods to address potential interferences (e.g., competing thiols or buffer effects).

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H and 13^{13}C NMR to verify bromine substitution patterns and isopropyl/methyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 342.85 g/mol for C₁₀H₁₁Br₂S) and isotopic patterns for bromine.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, referencing databases like CCDC (e.g., CCDC 2236656 for analogous sulfane derivatives) .

Advanced Research Questions

Q. How do detection method discrepancies (e.g., cyanolysis vs. fluorescent probes) impact the quantification of this compound, and how should researchers resolve them?

  • Methodological Answer :

  • Source of Discrepancies :
  • Cyanolysis : May overestimate concentrations due to interference from non-sulfane sulfur species reactive under basic conditions .
  • Fluorescent Probes (SSP2) : Specific to sulfane sulfurs but requires calibration against a standard curve .
  • Resolution :
  • Use orthogonal methods (e.g., combine SSP2 with phosphine trapping followed by 31^{31}P NMR) to cross-validate results .
  • Perform spike-and-recovery experiments in biological matrices to assess method accuracy.

Q. What experimental strategies are effective for studying the reactivity of this compound with cellular thiols or phosphine-based trapping agents?

  • Methodological Answer :

  • Phosphine Trapping : React with phosphine reagents (e.g., P2) in a 3:1 molar ratio. Monitor reaction progress via 31^{31}P NMR, observing shifts from δ-8.6 (free P2) to δ45.1 (PS2 adduct) .
  • Thiol Reactivity Assays :
  • Incubate with glutathione (GSH) or cysteine under physiological pH.
  • Quantify adducts via LC-MS or thiobarbituric acid assays to track sulfur transfer kinetics.

Q. How can computational modeling complement experimental studies on the stability and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–C and S–Br bonds to predict thermal stability.
  • Molecular Dynamics (MD) : Simulate interactions with lipid membranes or proteins to guide experimental design for cellular uptake studies.
  • Electrostatic Potential Maps : Identify reactive sites for electrophilic/nucleophilic attacks, correlating with experimental reactivity data.

Data Contradiction & Validation

Q. How should researchers address contradictory data when this compound concentrations vary across detection platforms?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Test for matrix effects (e.g., protein binding in biological samples) using standard additions.
  • Validate reagent purity (e.g., phosphine P2 degradation can skew 31^{31}P NMR results) .
  • Consensus Protocols :
  • Adopt the RIFM criteria for method validation, including reproducibility across labs and sensitivity thresholds .

Experimental Design Considerations

Q. What controls are essential when designing assays to study the biological activity of this compound?

  • Methodological Answer :

  • Negative Controls : Use sulfur-free analogs (e.g., methylated benzene derivatives) to isolate sulfane-specific effects.
  • Redox Buffers : Maintain consistent redox conditions (e.g., DTT/TCEP) to prevent unintended oxidation/reduction during assays .
  • Time-Course Experiments : Track temporal changes in sulfane sulfur levels to account for transient reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.